5-(10-Carboxydecyl)thiophene-2-carboxylic acid
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Overview
Description
5-(10-Carboxydecyl)thiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene carboxylic acids. Thiophene is a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of a thiophene ring substituted with a carboxydecyl group at the 5-position and a carboxylic acid group at the 2-position. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(10-Carboxydecyl)thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the functionalization of thiophene derivatives.
Industrial Production Methods
Industrial production of thiophene carboxylic acids often involves large-scale oxidation processes. These processes utilize catalysts and specific reaction conditions to ensure high yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also a key consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-(10-Carboxydecyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carboxylic acid groups to alcohols or other derivatives.
Substitution: The thiophene ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield thiophene derivatives with additional carboxylic acid groups, while reduction can produce alcohol derivatives .
Scientific Research Applications
5-(10-Carboxydecyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(10-Carboxydecyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A simpler analog with a single carboxylic acid group at the 2-position.
Thiophene-3-carboxylic acid: Another analog with the carboxylic acid group at the 3-position.
5-Decylthiophene-2-carboxylic acid: Similar to 5-(10-Carboxydecyl)thiophene-2-carboxylic acid but lacks the carboxylic acid group on the decyl chain.
Uniqueness
This compound is unique due to the presence of both a long carboxydecyl chain and a carboxylic acid group on the thiophene ring.
Properties
Molecular Formula |
C16H24O4S |
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Molecular Weight |
312.4 g/mol |
IUPAC Name |
5-(10-carboxydecyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C16H24O4S/c17-15(18)10-8-6-4-2-1-3-5-7-9-13-11-12-14(21-13)16(19)20/h11-12H,1-10H2,(H,17,18)(H,19,20) |
InChI Key |
SJEMCHDWJPTQNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)CCCCCCCCCCC(=O)O |
Origin of Product |
United States |
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